molecular formula C15H13N B8547862 1,1a,6,10b-Tetrahydrodibenzo[b,f]cyclopropa[d]azepine CAS No. 30646-39-0

1,1a,6,10b-Tetrahydrodibenzo[b,f]cyclopropa[d]azepine

Cat. No.: B8547862
CAS No.: 30646-39-0
M. Wt: 207.27 g/mol
InChI Key: FGIQVRDFRKFMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1a,6,10b-Tetrahydrodibenzo[b,f]cyclopropa[d]azepine is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

30646-39-0

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene

InChI

InChI=1S/C15H13N/c1-3-7-14-10(5-1)12-9-13(12)11-6-2-4-8-15(11)16-14/h1-8,12-13,16H,9H2

InChI Key

FGIQVRDFRKFMLB-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=CC=CC=C3NC4=CC=CC=C24

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 20 ml. of liquid ammonia is suspended 1.824 g. of 1,1-dichloro-1a,10b-dihydrodibenzo(b,f)cycloprop(d)azepine-6(1H)-carboxaldehyde, and while the suspension is stirred at -40° to -50° C,0.69 g. of small pieces of sodium metal are added. The system is stirred atthe same temperature for 1 hour, after which time 1.5 g. of ammonia chloride is added. The liquid ammonia is distilled off and 20 ml. of wateris added. The mixture is extracted three times with 20 ml. portions of benzene and the extracts are washed with water and dried. The benzene extracts are passed over a column packed with silica gel and then adsorbedmaterial is eluted by means of a mixed solvent of benzenecyclohexane (6:4).The eluate is concentrated, whereby 0.658 g. (53 %) of 1,1a,6,10b-tetrahydrodibenzo(b,f)cycloprop(d)azepine is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-dichloro-1a,10b-dihydrodibenzo(b,f)cycloprop(d)azepine-6(1H)-carboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonia chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.